Salvadoside
Description
Salvadoside is a sulfur-containing glycoside identified in Salvadora persica (miswak), a plant widely used in traditional medicine for oral hygiene and periodontal health . Phytochemical analyses of S. persica extracts reveal this compound as part of a diverse secondary metabolite profile, which includes flavonoids, phenolic acids, alkaloids, and fatty acids . While its exact molecular structure remains unspecified in available literature, the "-oside" suffix suggests it is a glycoside derivative with sulfur integration, a feature linked to antimicrobial and anti-inflammatory properties in other plant-derived compounds . This compound is often co-extracted with persicaline, a sulfur-containing alkaloid, highlighting the plant’s rich chemistry of bioactive sulfur compounds . Its role in S. persica’s therapeutic effects—such as plaque inhibition and gingival health—is hypothesized but requires further mechanistic validation .
Properties
CAS No. |
143522-29-6 |
|---|---|
Molecular Formula |
C13H17NaO9S |
Molecular Weight |
372.33 g/mol |
IUPAC Name |
sodium;(2R,3S,4S,5R,6R)-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxy-5-sulfooxyoxan-4-olate |
InChI |
InChI=1S/C13H17O9S.Na/c14-6-9-10(15)11(16)12(22-23(17,18)19)13(21-9)20-7-8-4-2-1-3-5-8;/h1-5,9-15H,6-7H2,(H,17,18,19);/q-1;+1/t9-,10-,11+,12-,13-;/m1./s1 |
InChI Key |
NLHCCEVWKYJSIX-ADMBVFOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[O-])OS(=O)(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)[O-])OS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of salvadoside typically involves the extraction of Salvadora persica stems using ethanol. The extract is then subjected to column chromatography on silica gel and LiChroprep RP-8 to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application.
Chemical Reactions Analysis
Types of Reactions: Salvadoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying lignan glycosides and their chemical properties.
Mechanism of Action
The exact mechanism of action of salvadoside is not fully understood. it is believed to exert its effects through the modulation of inflammatory pathways and inhibition of specific enzymes involved in inflammation and cell proliferation . Further research is needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfur-Containing Compounds
- Persicaline: Chemical Class: Sulfur-containing alkaloid. Structural Comparison: Unlike salvadoside (a glycoside), persicaline contains an alkaloid backbone with sulfur, likely contributing to distinct reactivity and bioavailability .
Flavonoids
- Kaempferol-O-hexoside and Isorhamnetin glycosides: Chemical Class: Flavonoid glycosides. Structural Comparison: Flavonoids lack sulfur but share glycosidic linkages with this compound. Their antioxidant activity arises from phenolic hydroxyl groups, whereas this compound’s sulfur moiety may confer unique redox properties . Functional Comparison: Flavonoids in S. persica are primarily linked to anti-inflammatory effects, while this compound’s sulfur content may enhance specificity against periodontal pathogens .
Phenolic Acids
- Gallic Acid Derivatives and Methoxyellagic Acid: Chemical Class: Phenolic acids. Structural Comparison: These lack sulfur and glycosidic bonds but share hydroxyl groups critical for free radical scavenging. Functional Comparison: this compound’s sulfur may broaden its antimicrobial spectrum compared to phenolic acids, which predominantly inhibit bacterial adhesion .
Alkaloids
- Stachydrine and Hydroxystachydrine :
- Chemical Class : Proline-betaine alkaloids.
- Structural Comparison : Nitrogen-rich structures differ from this compound’s sulfur-glycoside hybrid.
- Functional Comparison : Alkaloids like stachydrine modulate cell signaling, whereas this compound’s bioactivity may target microbial enzymes or biofilm formation .
Data Table: Key Comparisons of this compound with Similar Compounds
| Compound | Chemical Class | Key Structural Features | Primary Bioactivities | Key Differences from this compound |
|---|---|---|---|---|
| This compound | Sulfur-containing glycoside | Glycoside with sulfur moiety | Antimicrobial, anti-inflammatory (hypothesized) | Reference compound |
| Persicaline | Sulfur-containing alkaloid | Alkaloid backbone with sulfur | Antimicrobial, membrane disruption | Alkaloid vs. glycoside; different targets |
| Kaempferol-O-hexoside | Flavonoid glycoside | Flavonoid + hexose | Antioxidant, anti-inflammatory | Lacks sulfur; hydroxyl-dependent activity |
| Gallic Acid | Phenolic acid | Trihydroxybenzoic acid | Antimicrobial, antioxidant | No glycosidic bond or sulfur |
| Stachydrine | Proline-betaine alkaloid | Nitrogenous cyclic compound | Cell signaling modulation | Nitrogen-rich vs. sulfur-glycoside |
Research Findings and Limitations
- Synergistic Effects : this compound and persicaline in S. persica may act synergistically, enhancing antimicrobial efficacy against oral pathogens like Streptococcus mutans .
- Structural Knowledge Gaps: Exact molecular structures and mechanistic pathways of this compound remain unelucidated in current literature, limiting comparative studies .
- Bioactivity Data: While flavonoids and phenolic acids in S. persica are well-characterized, this compound’s specific contributions to periodontal health require targeted in vitro and in vivo validation .
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